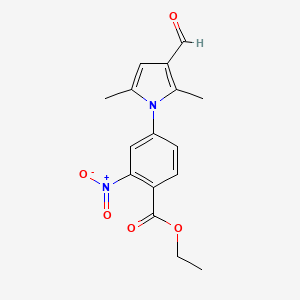

ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-4-23-16(20)14-6-5-13(8-15(14)18(21)22)17-10(2)7-12(9-19)11(17)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRMZIUFOYHJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl 4-aminobenzoate to introduce the nitro group. This is followed by a Vilsmeier-Haack reaction to form the formyl group on the pyrrole ring. The dimethyl groups are introduced via alkylation reactions. Each step requires specific conditions, such as the use of strong acids for nitration, formylation reagents like DMF and POCl3 for the Vilsmeier-Haack reaction, and alkyl halides for the alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) in hydrochloric acid (HCl).

Substitution: Ammonia (NH3) or primary amines in ethanol or methanol as solvents.

Major Products

Oxidation: Ethyl 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate.

Reduction: Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-aminobenzoate.

Substitution: Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-(substituted)benzoate.

Applications De Recherche Scientifique

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly significant in these studies.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mécanisme D'action

The mechanism of action of ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s pyrrole ring distinguishes it from nitrophenylpyrazole derivatives (e.g., compounds 15a–17b in ), which feature pyrazole or triazolopyrimidine cores. Key comparisons include:

- Lipophilicity : The dimethylpyrrole moiety likely improves lipid solubility relative to chlorinated or fluorinated derivatives, influencing bioavailability or pesticidal penetration .

Spectroscopic Characterization

1H-NMR data for similar compounds (e.g., δ 13.0 ppm for NH-triazole in ) suggest that the target compound’s formyl proton (likely δ 9–10 ppm) and pyrrole methyl groups (δ 2–3 ppm) would serve as diagnostic signals. Comparisons with nitrophenylpyrazoles (e.g., aromatic protons at δ 7.5–8.2 ppm ) highlight electronic differences due to the pyrrole’s conjugated system.

Activité Biologique

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant case studies.

- Molecular Formula : C₁₆H₁₇N₂O₅

- Molecular Weight : 315.32 g/mol

- CAS Number : 924967-72-6

The compound features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester with a nitro group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The nitro group in the structure is particularly significant as it can undergo bioreduction to form reactive intermediates that may interact with microbial cellular components.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

| Aspergillus niger | 30 |

The above table summarizes the MIC values for various pathogens, indicating that the compound can effectively inhibit growth across different species.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study conducted on MCF-7 cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Intermediate Formation : The nitro group can be reduced intracellularly to form reactive species that damage cellular macromolecules.

- Cell Signaling Pathway Modulation : It may affect signaling pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives to understand its unique properties better.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate | High | Moderate |

| Ethyl 4-(3-formylpyrrol-1-yl)-2-nitrobenzoate | Moderate | Low |

| Ethyl 4-(3-formylpyrrole)-benzoate | Low | High |

This comparison highlights the superior antimicrobial activity of this compound relative to its analogs.

Q & A

Q. Methodological Answer :

- ESI-MS : Confirms molecular weight (e.g., m/z 365.2 in ).

- Multinuclear NMR : ¹H NMR identifies formyl (δ 9.8–10.2 ppm) and nitro groups (δ 8.2–8.5 ppm); ¹³C NMR resolves ester carbonyls (~165–170 ppm).

- IR Spectroscopy : Detects C=O stretches (1720–1740 cm⁻¹) and NO₂ asymmetric vibrations (~1520 cm⁻¹).

- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrrole ring (e.g., ’s crystal data for analogs).

- HPLC-PDA : Validates purity (>95%) and monitors degradation under storage .

Advanced: How should researchers address discrepancies in reported spectral data or reactivity profiles across studies?

Q. Methodological Answer :

Reproducibility Checks : Replicate synthesis under documented conditions (e.g., ’s 12-hour reflux in THF).

Advanced Characterization : Use 2D NMR (COSY, HSQC) to assign overlapping signals or high-resolution MS for isotopic patterns.

Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and IR bands to identify conformational isomers.

Contextual Analysis : Cross-reference with CRDC’s chemical engineering frameworks (’s RDF2050103) to align results with process variables (e.g., solvent effects) .

Advanced: What experimental design principles should guide the investigation of this compound’s potential as a pharmacophore in drug discovery?

Q. Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., nitro → amine reduction) and assay bioactivity (’s analog synthesis).

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina, prioritizing derivatives with low binding energies.

- Metabolic Stability Assays : Incubate with liver microsomes (CYP450 isoforms) to assess ester hydrolysis rates.

- Theoretical Alignment : Link results to drug-design frameworks (e.g., ’s "Guiding Principle 2" for hypothesis-driven optimization) .

Advanced: What strategies optimize the scalability of its synthesis while maintaining regiochemical control?

Q. Methodological Answer :

- Flow Chemistry : Mitigate exothermic risks during nitration using microreactors (’s RDF2050108).

- Membrane Technologies : Employ nanofiltration (’s RDF2050104) to separate byproducts without column chromatography.

- DoE (Design of Experiments) : Use response surface methodology to optimize temperature (60–100°C), catalyst loading (0.5–2.0 eq), and solvent ratios.

- Kinetic Modeling : Predict rate-limiting steps (e.g., formylation) using Arrhenius equations .

Basic: How does the electronic nature of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

The nitro group’s strong electron-withdrawing effect:

- Meta-Directing : Directs electrophiles to the benzene ring’s 3-position (ortho/para to nitro).

- Kinetic Studies : Compare reaction rates with/without nitro via Hammett plots (σₚ = +0.82). Example: Hydrazine substitution at the ester group (’s hydrazine hydrate reactions).

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr mechanisms .

Advanced: How can researchers employ hybrid theoretical-experimental approaches to predict novel derivatives’ bioactivity?

Q. Methodological Answer :

DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

MD Simulations : Simulate binding to target proteins (e.g., 50 ns trajectories in GROMACS).

Parallel Synthesis : Generate derivative libraries using ’s reflux protocols.

CRDC Integration : Align with fuel engineering frameworks (’s RDF2050106) for green solvent selection .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.